molecular formula C9H11BrN2O B1528567 6-bromo-N-propylpyridine-3-carboxamide CAS No. 1515673-74-1

6-bromo-N-propylpyridine-3-carboxamide

Cat. No.: B1528567
CAS No.: 1515673-74-1
M. Wt: 243.1 g/mol
InChI Key: OLRBQOGSBXMWDO-UHFFFAOYSA-N
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Description

6-Bromo-N-propylpyridine-3-carboxamide (CAS: 1515673-74-1, Molecular Formula: C₉H₁₁BrN₂O) is a halogenated pyridine derivative featuring a bromine atom at the 6-position of the pyridine ring and a propylcarboxamide group at the 3-position. This compound is categorized under pyridine carboxamides, a class of molecules widely investigated for their applications in pharmaceuticals, agrochemicals, and materials science . Its structural attributes—such as the electron-withdrawing bromine atom and the hydrogen-bonding-capable carboxamide group—make it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or receptor modulators. The compound is commercially available with a purity of 95% .

Properties

IUPAC Name

6-bromo-N-propylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRBQOGSBXMWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-propylpyridine-3-carboxamide typically involves the bromination of nicotinamide followed by N-alkylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The N-alkylation step involves reacting the brominated nicotinamide with propylamine under basic conditions .

Industrial Production Methods: While specific industrial production methods for 6-bromo-N-propylpyridine-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-N-propylpyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-propylpyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. The bromine atom and the propyl group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Key Attributes of 6-Bromo-N-propylpyridine-3-carboxamide and Analogues

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Purity Key Features
6-Bromo-N-propylpyridine-3-carboxamide 1515673-74-1 C₉H₁₁BrN₂O Br (6), CONHCH₂CH₂CH₃ (3) 255.10 g/mol 95% High lipophilicity, versatile synthesis
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide 1864195-42-5 C₉H₈BrClN₂O Br (5), Cl (6), CONHC₃H₅ (3) 275.53 g/mol N/A Dual halogenation, compact cyclopropyl group
6-Bromo-2-propylaminopyridine hydrochloride 1150271-22-9 C₈H₁₂BrN₂·HCl Br (6), NHCH₂CH₂CH₃ (2) 259.56 g/mol 97% Hydrochloride salt, enhanced solubility
4-Bromo-N-propylpyridin-2-amine 1280786-74-4 C₈H₁₁BrN₂ Br (4), NHCH₂CH₂CH₃ (2) 229.10 g/mol 98% Amine functionality, steric flexibility
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine N/A C₁₀H₁₄BrN₂ Br (6), CH₂NHCH(CH₃)₂ (3) 257.14 g/mol N/A Branched alkylamine, reduced polarity

Substituent Effects on Reactivity and Bioactivity

Halogen Position and Electronic Effects :

  • The bromine atom at position 6 in the target compound creates an electron-deficient pyridine ring, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) . In contrast, 5-bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide () features dual halogenation (Br at 5, Cl at 6), which may hinder electrophilic reactions due to steric and electronic crowding .

Amide vs. Amine Functionality: The carboxamide group in the target compound enables hydrogen bonding, critical for target binding in drug design.

In contrast, the propyl group in the target compound provides flexibility, which may facilitate conformational adaptation in protein binding .

Physicochemical and Functional Comparisons

Solubility: The hydrochloride salt of 6-bromo-2-propylaminopyridine (HC-6367) exhibits higher aqueous solubility compared to neutral carboxamides, advantageous for formulation in biological assays .

Lipophilicity :

  • The branched isopropylamine in (6-bromo-pyridin-3-ylmethyl)-isopropyl-amine () reduces polarity, increasing membrane permeability—a trait desirable for central nervous system-targeting drugs .

Synthetic Utility :

  • The dual halogenation in 5-bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide allows sequential functionalization (e.g., selective Cl displacement), whereas the single Br in the target compound simplifies regioselective modifications .

Biological Activity

6-Bromo-N-propylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and research findings.

Molecular Formula : C10H12BrN2O
CAS Number : 1515673-74-1
Structural Features : The compound features a bromine atom at the 6-position of the pyridine ring, which may influence its reactivity and biological interactions.

The biological activity of 6-bromo-N-propylpyridine-3-carboxamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's ability to form hydrogen bonds, improving its binding affinity to biological molecules. The propyl group contributes to its lipophilicity, facilitating cell membrane penetration.

Biological Activities

Research indicates that 6-bromo-N-propylpyridine-3-carboxamide exhibits several biological activities:

  • Enzyme Modulation : It has been shown to interact with metabolic enzymes, potentially influencing their activity and stability.
  • Cell Signaling : The compound may affect cell signaling pathways, thereby altering gene expression and cellular metabolism.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Enzyme Interaction Studies

Enzyme TargetActivityEffect on Cellular Processes
Muscarinic Receptors (M1)AgonistEnhances cholinergic signaling
Cyclic AMP PhosphodiesteraseInhibitorModulates cAMP levels affecting cellular responses
Monoamine Oxidase (MAO)InhibitorPotentially increases monoamine levels

Case Studies

  • Neuroprotection in Parkinson's Disease Models : A study evaluated the effects of 6-bromo-N-propylpyridine-3-carboxamide on induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients. The compound demonstrated a significant reduction in cell death when subjected to oxidative stress compared to untreated controls.
  • Metabolic Pathway Modulation : In vitro assays revealed that treatment with 6-bromo-N-propylpyridine-3-carboxamide altered the expression levels of genes involved in metabolic pathways, suggesting a role in metabolic regulation.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 6-bromo-N-propylpyridine-3-carboxamide:

  • In Vitro Efficacy : The compound exhibited IC50 values in the low micromolar range against several enzyme targets, indicating potent inhibitory effects.
  • Selectivity Profile : Comparative analysis with structurally similar compounds revealed that 6-bromo-N-propylpyridine-3-carboxamide possesses a favorable selectivity index, minimizing off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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